molecular formula C2H6O3Y B8235732 Acetic acid;yttrium;hydrate

Acetic acid;yttrium;hydrate

Cat. No.: B8235732
M. Wt: 166.97 g/mol
InChI Key: OWFYYGFAEVBVPF-UHFFFAOYSA-N
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Description

Acetic acid; yttrium; hydrate, systematically named yttrium(III) acetate hydrate (chemical formula: C₆H₉O₆Y·xH₂O), is a coordination compound comprising yttrium(III) ions, acetate ligands, and water of crystallization. This compound is part of the rare earth metal acetate family and is characterized by its hygroscopic nature and solubility in polar solvents. Yttrium(III) acetate hydrate is synthesized by reacting yttrium oxide (Y₂O₃) or yttrium chloride (YCl₃) with acetic acid under controlled conditions, followed by crystallization to isolate the hydrated form .

Key properties include:

  • Molecular weight: ~266.03 g/mol (anhydrous) + xH₂O.
  • Appearance: Typically a white crystalline solid.
  • Applications: Used in materials science for synthesizing yttrium-based oxides, catalysts, and phosphors. It also serves as a precursor in sol-gel processes for ceramic materials .

Properties

IUPAC Name

acetic acid;yttrium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFYYGFAEVBVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.O.[Y]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3Y
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid;yttrium;hydrate typically involves the reaction of yttrium oxide or yttrium hydroxide with acetic acid. The reaction is carried out in an aqueous medium, where yttrium oxide or hydroxide is dissolved in acetic acid, leading to the formation of yttrium acetate. The reaction can be represented as follows:

Y2O3+6CH3COOH2Y(CH3COO)3+3H2O\text{Y}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Y}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O} Y2​O3​+6CH3​COOH→2Y(CH3​COO)3​+3H2​O

The resulting yttrium acetate is then crystallized from the solution to obtain yttrium(III) acetate tetrahydrate.

Industrial Production Methods

Industrial production of yttrium(III) acetate tetrahydrate follows similar synthetic routes but on a larger scale. The process involves the controlled reaction of yttrium oxide with acetic acid in large reactors, followed by crystallization and purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;yttrium;hydrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, yttrium acetate can hydrolyze to form yttrium hydroxide and acetic acid.

    Complexation: Yttrium ions can form complexes with various ligands, such as phosphates and oxalates.

    Thermal Decomposition: Upon heating, yttrium acetate decomposes to form yttrium oxide, releasing acetic acid and water.

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Complexation: Ligands such as phosphates and oxalates are used under controlled pH conditions.

    Thermal Decomposition: The compound is heated to temperatures above 300°C to induce decomposition.

Major Products Formed

    Hydrolysis: Yttrium hydroxide and acetic acid.

    Complexation: Various yttrium-ligand complexes.

    Thermal Decomposition: Yttrium oxide, acetic acid, and water.

Scientific Research Applications

Synthetic Routes

The synthesis of acetic acid;yttrium;hydrate typically involves the reaction of yttrium oxide or yttrium hydroxide with acetic acid in an aqueous medium. The general reaction can be represented as:

Y2O3+6CH3COOH2Y(CH3COO)3+3H2OY_2O_3+6CH_3COOH\rightarrow 2Y(CH_3COO)_3+3H_2O

This results in the formation of yttrium acetate, which can be crystallized to obtain the tetrahydrate form.

Industrial Production

In industrial settings, this compound is produced through controlled reactions in large reactors, followed by crystallization and purification steps to ensure high purity levels necessary for specific applications.

Materials Science

  • Yttrium-Based Materials : Yttrium(III) acetate is a precursor for synthesizing yttrium oxide nanoparticles and yttria-stabilized zirconia. These materials are crucial in ceramics and electronics due to their thermal stability and electrical properties.
  • Table 1: Properties of Yttrium-Based Materials
PropertyYttrium OxideYttria-Stabilized Zirconia
Thermal ConductivityHighModerate
Electrical ConductivityLowHigh
ApplicationCeramicsDental Implants

Biomedicine

  • Cancer Therapy : Yttrium compounds are investigated for targeted radiotherapy due to their ability to deliver therapeutic radiation directly to cancer cells, causing localized DNA damage and cell death.
  • Case Study : Research has shown that yttrium-90, a radioactive isotope derived from yttrium compounds, is effective in treating certain types of cancer by selectively irradiating tumor tissues while minimizing damage to surrounding healthy tissues.

Catalysis

  • Organic Reactions : Yttrium acetate serves as a catalyst in various organic reactions, including polymerization and oxidation processes. Its role as a Lewis acid facilitates substrate activation.
  • Table 2: Catalytic Reactions Involving Yttrium Acetate
Reaction TypeDescriptionApplications
PolymerizationInitiates polymer chainsPlastics production
OxidationConverts alcohols to carbonylsFine chemical synthesis

Optoelectronics

  • Phosphor Development : Yttrium-based materials are utilized in phosphors for display technologies and solid-state lighting. They are essential for improving the efficiency and color quality of light-emitting devices.
  • Nanoparticle Synthesis : High-purity yttrium acetate is used to synthesize sodium yttrium fluoride nanoparticles, which have applications in upconversion processes for bio-imaging and sensing.

Mechanism of Action

The mechanism of action of acetic acid;yttrium;hydrate depends on its application:

    In Catalysis: Yttrium ions act as Lewis acids, facilitating the activation of substrates and promoting various chemical transformations.

    In Biomedicine: Yttrium ions can be used to deliver therapeutic radiation to cancer cells, causing DNA damage and cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares yttrium(III) acetate hydrate with other metal acetates, focusing on structural, chemical, and functional differences:

Compound Formula Key Properties Applications Hazards References
Yttrium(III) acetate hydrate C₆H₉O₆Y·xH₂O - Trivalent rare earth metal.
- High thermal stability.
- Soluble in water.
Catalysts, ceramic precursors, luminescent materials. Irritant (skin/eyes). Requires handling in ventilated areas.
Samarium(III) acetate hydrate C₆H₉O₆Sm·xH₂O - Trivalent lanthanide.
- Paramagnetic properties.
- Moderate solubility.
MRI contrast agents, neutron capture therapy, organic synthesis catalysts. H315-H319-H335 (causes skin/eye irritation, respiratory discomfort).
Cadmium(II) acetate hydrate (CH₃COO)₂Cd·xH₂O - Divalent transition metal.
- Toxic.
- High solubility in water.
Electroplating, dyeing, stabilizer in PVC production. H302-H312-H332 (toxic if ingested/inhaled). Carcinogenic.
Sodium acetate hydrate CH₃COONa·3H₂O - Monovalent alkali metal.
- Non-toxic.
- Deliquescent.
Food preservative, pH buffer, heating pads (via crystallization exotherm). Generally recognized as safe (GRAS).

Structural and Functional Analysis:

Metal Ion Valency and Coordination :

  • Yttrium(III) and samarium(III) are trivalent, forming complexes with three acetate ions. Cadmium(II) is divalent, binding two acetates, while sodium(I) forms a 1:1 ratio .
  • Trivalent rare earth acetates (Y, Sm) exhibit stronger Lewis acidity, enhancing their catalytic utility in organic reactions .

Thermal Stability :

  • Yttrium(III) acetate decomposes at high temperatures (>300°C) to form yttrium oxide (Y₂O₃), a refractory material used in superconductors and lasers. Cadmium acetate decomposes at lower temperatures, releasing toxic CdO vapors .

Toxicity and Safety: Cadmium acetate is highly toxic and regulated due to carcinogenicity, whereas yttrium and samarium acetates pose milder irritant risks . Sodium acetate is non-toxic and food-safe .

Industrial Relevance :

  • Yttrium acetate : Critical in synthesizing yttrium-stabilized zirconia (YSZ) for fuel cells and thermal barrier coatings .
  • Samarium acetate : Used in neutron capture therapy for cancer due to samarium-149’s high neutron absorption cross-section .
  • Cadmium acetate : Declining use due to toxicity, replaced by zinc or nickel acetates in electroplating .

Research Findings and Innovations

  • Metabolic Flux Analysis (MFA) : Studies on Acetobacter pasteurianus engineered to overexpress PQQ-dependent alcohol dehydrogenase (ADH) revealed enhanced acetic acid production (61.42 g/L vs. 52.23 g/L in wild-type strains). This has implications for industrial acetic acid synthesis, a precursor for metal acetates .
  • Proteomic Insights : Overexpression of ADH in A. pasteurianus upregulated stress-response proteins (e.g., glutamine synthetase, alkyl hydroperoxide reductase) and downregulated tricarboxylic acid (TCA) cycle enzymes, suggesting metabolic trade-offs between acid production and biomass growth .

Q & A

Q. How can the empirical formula of a yttrium acetate hydrate be determined experimentally?

Methodology:

  • Gravimetric Analysis: Heat a known mass of the hydrate to remove water, then compare the mass before and after dehydration to calculate water content .
  • Stoichiometric Calculations: Combine elemental analysis (e.g., inductively coupled plasma mass spectrometry for yttrium quantification) with titration (e.g., acid-base titration for acetic acid quantification) to derive the molar ratios of Y, acetate, and water .
  • Example Workflow:

Measure initial mass of the hydrate.

Heat at 150°C for 24 hours to remove bound water.

Re-weigh the anhydrous compound to determine mass loss (attributed to H₂O).

Use ICP-MS for yttrium content and titration for acetic acid quantification.

Q. What analytical techniques are used to characterize the coordination environment of yttrium in acetic acid hydrate complexes?

Methodology:

  • X-ray Diffraction (XRD): Resolve crystal structure to identify Y³⁺ coordination geometry (e.g., octahedral vs. square antiprismatic) and bonding with acetate ligands .
  • Infrared Spectroscopy (IR): Detect vibrational modes of acetate (e.g., asymmetric COO⁻ stretching at ~1550 cm⁻¹) and bound water (O-H stretching at 3000–3500 cm⁻¹) .
  • Thermogravimetric Analysis (TGA): Track dehydration steps to distinguish between lattice-bound and coordinated water molecules .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported viscosity data for acetic acid across temperatures?

Methodology:

  • Data Validation: Cross-reference peer-reviewed datasets (e.g., NIST Chemistry WebBook) and experimental parameters (e.g., purity, temperature control ±0.1°C) .
  • Example Table:
Temperature (°C)Dynamic Viscosity (mPa·s)Source
301.037
500.792
  • Error Mitigation: Use calibrated viscometers (e.g., Ubbelohde) and account for acetic acid’s hygroscopicity, which may introduce water and alter viscosity .

Q. How should experimental designs address contradictions in catalytic activity of yttrium acetate hydrates?

Methodology:

  • Controlled Synthesis: Standardize synthesis conditions (e.g., pH, temperature) to minimize structural variability.
  • Surface Characterization: Use X-ray photoelectron spectroscopy (XPS) to assess surface composition and active sites, which may differ from bulk properties .
  • Kinetic Studies: Compare turnover frequencies (TOF) under identical reaction conditions to isolate catalyst-specific effects .

Q. What strategies improve accuracy in titrimetric determination of acetic acid concentration in hydrate systems?

Methodology:

  • Calibration: Standardize NaOH titrant using potassium hydrogen phthalate (KHP) to minimize titration errors .
  • Endpoint Refinement: Use potentiometric titration instead of phenolphthalein to detect equivalence points with higher precision (±0.05 pH units) .
  • Error Analysis: Calculate systematic errors (e.g., parallax in burette readings) and random errors (e.g., solution splashing) using statistical models (e.g., %RSD) .

Data Contradiction Analysis

Q. How can conflicting reports on the thermal stability of yttrium acetate hydrates be reconciled?

Methodology:

  • Multi-Technique Validation: Combine TGA, differential scanning calorimetry (DSC), and in-situ XRD to correlate mass loss with phase transitions .
  • Sample Purity: Verify hydrate composition via elemental analysis, as impurities (e.g., residual solvents) can destabilize the structure .

Methodological Best Practices

  • Literature Review: Prioritize datasets from authoritative sources (e.g., NIST, peer-reviewed journals) over unverified platforms .
  • Reproducibility: Document synthesis protocols, instrument calibration, and raw data transparently to enable replication .

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